Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a complex molecular structure that includes chlorine and iodine substituents, contributing to its unique chemical properties.
The compound has been identified with the CAS number 1783390-73-7 and is available from various chemical suppliers. It has garnered attention due to its potential applications in drug development and material science.
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is classified as a heterocyclic compound, specifically an N-heterocyclic compound, due to the presence of nitrogen atoms in its pyrazolo and pyrimidine rings. Its structural features categorize it within the broader family of pyrazolo[1,5-a]pyrimidines, which are known for their pharmacological significance.
The synthesis of methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step synthetic routes that include cyclocondensation reactions. These reactions often utilize 3-amino-pyrazoles and various electrophilic reagents to construct the pyrazolo[1,5-a]pyrimidine core.
One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones under acidic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine structure. Subsequent halogenation reactions introduce chlorine and iodine substituents at specific positions on the ring system, enhancing the compound's reactivity and biological activity .
The molecular formula for methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is C9H8ClN3O2. The molecular weight is approximately 225.63 g/mol. The structure features a pyrazolo ring fused with a pyrimidine ring, with a carboxylate group at position five and halogen substituents at positions seven and three.
Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity.
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can participate in various chemical reactions due to the presence of functional groups. Notably, it can undergo electrophilic substitution reactions owing to its halogen substituents.
For instance, the iodinated derivative can be transformed through cross-coupling reactions such as Suzuki or Sonogashira coupling, allowing for further functionalization of the molecule . These reactions are facilitated by the presence of reactive halogen atoms that serve as leaving groups.
The mechanism of action for methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The halogen substituents enhance binding affinity and specificity towards these targets.
Research indicates that compounds within this class exhibit significant anticancer activity and may act as selective protein inhibitors . The exact pathways through which they exert their effects are subject to ongoing investigation but often involve modulation of signaling pathways related to cell proliferation and apoptosis.
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is typically a solid at room temperature. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in nucleophilic substitutions and other organic transformations .
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its derivatives have been explored for their anticancer properties and as inhibitors in various enzymatic pathways . Additionally, due to their photophysical properties, these compounds are being investigated for use in fluorescent probes in biological imaging .
The pyrazolo[1,5-a]pyrimidine scaffold is constructed through cyclocondensation between 5-amino-3-methylpyrazole and appropriately substituted 1,3-dicarbonyl precursors. The 7-chloro and ester functionalities at C5 are strategically introduced using chlorinated β-ketoesters as cyclization partners. For example, ethyl 4,4,4-trichloroacetoacetate undergoes regioselective condensation where the aminopyrazole's nucleophilic nitrogen attacks the less sterically hindered carbonyl, forming the C5-C6 bond. Subsequent cyclodehydration yields the 5-carboxylate intermediate [1] [5].
Regioselectivity is critically influenced by the electronic properties of the aminopyrazole substituents. Brominated aminopyrazoles (e.g., 5-amino-3-bromo-1-methylpyrazole) exhibit enhanced electrophilicity at the reaction site due to the electron-withdrawing halogen, accelerating cyclization and improving yields to >85% under acidic conditions (acetic acid/ethanol, reflux) [5]. Alternative 1,3-biselectrophiles like malonic acid derivatives require activation with phosphorus oxychloride (POCl₃) to form reactive mixed anhydrides, enabling chloride incorporation at C7 in a single step [1].
Table 1: Cyclocondensation Electrophiles for Core Assembly
1,3-Biselectrophile | Product Substituents | Yield (%) | Key Condition |
---|---|---|---|
Ethyl 4,4,4-trichloroacetoacetate | 7-Cl, 5-COOEt | 78 | EtOH, HCl, Δ |
Diethyl malonate | 7-OH, 5-COOEt | 65 | POCl₃/pyridine, then aminolysis |
Methyl 3-chloro-3-oxopropanoate | 7-Cl, 5-COOMe | 82 | Toluene, p-TsOH, MW, 150°C |
Microwave irradiation significantly enhances reaction efficiency, reducing cyclocondensation times from 12 hours to <30 minutes while maintaining yields >80% [5].
Chlorination Strategies: The 7-chloro group is typically installed during core formation using chlorinated β-ketoesters or via post-cyclization electrophilic substitution. Direct chlorination at C7 employs phosphorus oxychloride (POCl₃) under reflux, converting 7-hydroxypyrazolopyrimidines to chloro derivatives in >90% yield. This leverages the electron-deficient nature of the pyrimidine ring, where the C7 position is intrinsically activated toward SNAr reactions [1] [5].
Iodination Techniques: Regioselective iodination at C3 requires careful control of electrophilic conditions due to competing reactions at electron-rich sites (C5/C7). N-Iodosuccinimide (NIS) in dimethylformamide at 0–25°C selectively targets C3, exploiting the higher electron density at this position compared to C7. This yields 3-iodo-7-chloro intermediates with >85% regioselectivity [4]. The reaction mechanism involves generation of I⁺ electrophile, which attacks the π-excessive pyrazole ring, favored at C3 due to reduced steric hindrance versus C5/C7 [4].
Sequential Halogenation: For the target molecule, a sequential approach is optimal:
Table 2: Halogenation Methods for Pyrazolo[1,5-a]Pyrimidines
Halogenation Target | Reagent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
C7 Chlorination | POCl₃ | Reflux, 4h | >98% at C7 | 90–95 |
C3 Iodination | NIS | CH₃CN, 25°C, 2h | >85% at C3 | 85–89 |
C5 Bromination | Br₂/AcOH | 0°C, 30 min | <50% | 40 |
Microwave irradiation revolutionizes the synthesis by accelerating both cyclocondensation and halogenation steps. In a key protocol, cyclocondensation of methyl 3-aminopyrazole-4-carboxylate with ethyl 4-chloroacetoacetate under microwave irradiation (150°C, 20 min) delivers the 7-chloro core in 92% yield, compared to 68% under conventional heating (12h reflux). Subsequent iodination with NIS under microwave conditions (80°C, 10 min) completes the synthesis in a tandem protocol with 85% overall yield [2] [5].
One-pot methodologies eliminate intermediate purification, enhancing atom economy. A Vilsmeier-Haack-mediated approach combines:
Table 3: Conventional vs. Microwave-Assisted Synthesis
Step | Conventional Method | Yield (%) | Microwave Method | Yield (%) |
---|---|---|---|---|
Cyclocondensation | EtOH, Δ, 12h | 68 | 150°C, 20 min | 92 |
Iodination (C3) | CH₃CN, 25°C, 2h | 85 | 80°C, 10 min | 88 |
Sequential 7-Cl + 3-I install | 3 steps, 16h total | 72 | 2 steps, 30 min total | 85 |
Solvent Substitution: Traditional solvents like dimethylformamide (reprotoxic) and dichloromethane (carcinogenic) are replaced using bio-based and renewable alternatives guided by life-cycle assessments:
Solvent selection tools (e.g., ETH Zurich EHS guide) quantitatively compare solvents:
Oxidative Systems: Although direct oxidation is irrelevant for halogenation, laccase-mediator systems (LMS) show promise for upstream raw material synthesis. For example, laccase/TEMPO-catalyzed oxidation of 5-aminopyrazole precursors in aqueous 2-MeTHF increases atom efficiency by 25% compared to chemical oxidants [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1